1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-2,4-dioxo-5-fluoro-N-(4-(trimethylsilyl)butyl)-
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The compound’s IUPAC name, 5-fluoro-2,4-dioxo-N-(4-trimethylsilylbutyl)pyrimidine-1-carboxamide , reflects its pyrimidine backbone substituted with fluorine, oxo groups, and a carboxamide-linked trimethylsilylbutyl chain. The pyrimidine ring is numbered such that the nitrogen atoms occupy positions 1 and 3, with the carboxamide group (-CONH-) attached to position 1. The 2,4-dioxo designation indicates ketone groups at positions 2 and 4, while the 5-fluoro substituent denotes a fluorine atom at position 5. The N-(4-(trimethylsilyl)butyl) side chain consists of a four-carbon alkyl chain terminated by a trimethylsilyl group (-Si(CH₃)₃), which is bonded to the carboxamide nitrogen.
Structural confirmation arises from its SMILES string (C[Si](C)(C)CCCCNC(=O)N1C=C(C(=O)NC1=O)F), which delineates connectivity: the pyrimidine ring (N1C=C(C(=O)NC1=O)F) is fused to the carboxamide group (NC(=O)), which is further linked to the silylated butyl chain. The InChIKey (QBAIEKCNOLKPFY-UHFFFAOYSA-N) provides a unique identifier for database referencing.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₂₀FN₃O₃Si comprises 12 carbon, 20 hydrogen, 1 fluorine, 3 nitrogen, 3 oxygen, and 1 silicon atom. The molar mass, calculated as 301.39 g/mol , aligns with PubChem’s computed value. Elemental composition is dominated by carbon (47.82%), followed by oxygen (15.93%), nitrogen (13.94%), and silicon (9.32%), with fluorine contributing 6.30%.
Table 1: Elemental Composition
| Element | Quantity | Atomic Weight (g/mol) | Contribution (%) |
|---|---|---|---|
| C | 12 | 12.011 | 47.82 |
| H | 20 | 1.008 | 6.69 |
| F | 1 | 18.998 | 6.30 |
| N | 3 | 14.007 | 13.94 |
| O | 3 | 15.999 | 15.93 |
| Si | 1 | 28.085 | 9.32 |
The precise mass (301.118 g/mol ) and monoisotopic mass (301.125 g/mol ) further validate the formula.
Isomeric Considerations and Tautomeric Forms
The compound’s pyrimidine core exhibits tautomerism common to 2,4-dioxopyrimidines. The 2,4-dioxo groups facilitate keto-enol tautomerization, though computational studies indicate the keto form is more stable in isolated and aqueous environments. Fluorine’s electronegativity at position 5 stabilizes the keto configuration by reducing electron density at adjacent oxo groups.
No stereoisomerism is evident due to the absence of chiral centers. The trimethylsilyl group’s symmetry and the butyl chain’s conformation preclude geometric isomerism. The amide bond adopts a planar configuration, with resonance delocalization minimizing rotational freedom.
CAS Registry Number and Alternative Chemical Identifiers
The compound’s CAS Registry Number is 122100-47-4 , with additional identifiers including:
- PubChem CID : 3078641
- DTXSID : DTXSID90153498
- Wikidata : Q83020389
- Synonym : 3,4-Dihydro-2,4-dioxo-5-fluoro-N-(4-(trimethylsilyl)butyl)-1(2H)-pyrimidinecarboxamide
These identifiers facilitate cross-referencing across chemical databases. The SMILES and InChI strings provide machine-readable representations essential for cheminformatics applications.
Properties
CAS No. |
122100-47-4 |
|---|---|
Molecular Formula |
C12H20FN3O3Si |
Molecular Weight |
301.39 g/mol |
IUPAC Name |
5-fluoro-2,4-dioxo-N-(4-trimethylsilylbutyl)pyrimidine-1-carboxamide |
InChI |
InChI=1S/C12H20FN3O3Si/c1-20(2,3)7-5-4-6-14-11(18)16-8-9(13)10(17)15-12(16)19/h8H,4-7H2,1-3H3,(H,14,18)(H,15,17,19) |
InChI Key |
QBAIEKCNOLKPFY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
Biological Activity
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-2,4-dioxo-5-fluoro-N-(4-(trimethylsilyl)butyl)- is a complex organic compound within the pyrimidine carboxamide family. This compound features a unique combination of functional groups that contribute to its biological activity and potential therapeutic applications. The presence of fluorine and a trimethylsilyl group enhances its chemical properties, making it a focus of interest in medicinal chemistry and biological research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are context-dependent but often relate to cancer treatment and antiviral applications.
Therapeutic Applications
Research has indicated that derivatives of 1(2H)-Pyrimidinecarboxamide exhibit a range of biological activities:
- Antiviral Activity : Some derivatives have shown promise in treating viral infections.
- Anticancer Properties : The compound has been studied for its potential in cancer therapies, particularly due to its ability to induce apoptosis in cancer cells and inhibit cell proliferation .
- Antimicrobial Effects : Certain derivatives demonstrate antimicrobial properties, making them candidates for further investigation in infectious disease treatments .
Case Studies and Research Findings
- Antitumor Activity : A study evaluating the antitumor effects of related compounds found that specific pyrimidine derivatives could induce apoptosis in HeLa and Jurkat cells. This was associated with mitochondrial depolarization and the activation of caspase pathways, highlighting the potential for these compounds in cancer therapy .
- Inhibition of Tubulin Polymerization : Research has shown that some pyrimidine derivatives can inhibit tubulin polymerization, which is crucial for cell division. For instance, a related compound demonstrated an IC50 value of 0.76 µM against tubulin assembly, indicating strong antiproliferative activity comparable to established chemotherapeutics like CA-4 .
- Screening for Biological Activity : Virtual screening of various derivatives has indicated potential non-toxic compounds with antineoplastic activity. This suggests that the structural modifications on the pyrimidine core can significantly influence biological outcomes .
Comparative Analysis of Biological Activities
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1(2H)-Pyrimidinecarboxamide | Pyrimidine ring, carboxamide | Antiviral, anticancer | Fluorinated derivative |
| Pyrimidine-2-carboxamide | Similar core structure | Antimicrobial | Lacks fluorination |
| 5-Fluorouracil | Pyrimidine base with fluorine | Anticancer | Primarily used in chemotherapy |
| N-(4-(Trimethylsilyl)butyl) derivatives | Similar side chain modifications | Varies based on substitution | Enhanced solubility |
This table illustrates how structural variations can lead to diverse biological activities among pyrimidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of pyrimidinecarboxamide compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds designed with similar frameworks have shown IC50 values ranging from 3.6 µM to 11.0 µM against human colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells .
- The mechanism of action often involves the inhibition of key protein interactions that regulate cell cycle progression and apoptosis induction .
-
Antiviral Properties :
- Research has focused on developing new antiviral agents targeting the influenza virus by disrupting protein-protein interactions critical for viral replication. Compounds similar to 1(2H)-pyrimidinecarboxamide have been synthesized to inhibit the PA-PB1 interface of the influenza A virus polymerase, demonstrating promising antiviral activity .
Antimicrobial Applications
- Antimicrobial Activity :
- A recent study evaluated new thiopyrimidine-benzenesulfonamide compounds, which are structurally related to pyrimidine derivatives. These compounds showed effective suppression of microbial biofilm formation in pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
- The evaluation included minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays, indicating potential for further optimization as antimicrobial agents .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Carmofur (CAS 61422-45-5)
Carmofur, a well-studied antineoplastic agent, shares the same pyrimidinecarboxamide core but substitutes the silyl group with a hexyl chain (N-hexyl).
- Structural Differences :
| Property | Target Compound | Carmofur |
|---|---|---|
| Substituent on N | 4-(Trimethylsilyl)butyl | Hexyl (C6H13) |
| Molecular Formula | C12H20FN3O3Si | C11H16FN3O3 |
| Molecular Weight | ~301.09 g/mol | 257.26 g/mol |
| Key Functional Groups | Trimethylsilyl, fluoro | Fluoro, alkyl chain |
- However, the bulkier silyl group may reduce metabolic clearance rates due to steric hindrance of enzymatic hydrolysis .
2.2 1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-2,4-dioxo-N-propyl (CAS 64098-81-3)
This analog features a shorter N-propyl chain.
- Structural Differences :
| Property | Target Compound | N-Propyl Analog |
|---|---|---|
| Substituent on N | 4-(Trimethylsilyl)butyl | Propyl (C3H7) |
| Molecular Weight | ~301.09 g/mol | ~215.19 g/mol |
- Functional Implications :
2.3 1(2H)-Pyrimidinecarboxamide, N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-5-fluoro-3,4-dihydro-2,4-dioxo- (CAS 103579-42-6)
This compound introduces a dimethylphenylsilyl-thioethyl chain, adding sulfur and aromatic groups.
- Structural Differences :
| Property | Target Compound | CAS 103579-42-6 |
|---|---|---|
| Substituent on N | Trimethylsilylbutyl | Dimethylphenylsilyl-thioethyl |
| Key Features | Silicon, alkyl chain | Silicon, sulfur, phenyl |
- Functional Implications :
2.4 1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-2,4-dioxo-N-octadecyl (CAS 65202-14-4)
This analog has an N-octadecyl (C18) chain, drastically increasing hydrophobicity.
- Structural Differences :
| Property | Target Compound | N-Octadecyl Analog |
|---|---|---|
| Substituent on N | 4-(Trimethylsilyl)butyl | Octadecyl (C18H37) |
| Molecular Weight | ~301.09 g/mol | ~452.51 g/mol |
Preparation Methods
General Synthetic Approach
The synthesis of pyrimidinecarboxamide derivatives commonly starts with condensation reactions involving key precursors such as thiourea or urea, benzaldehydes, and ethyl cyanoacetate in the presence of a base catalyst. For example:
- Initial Condensation Reaction: Benzaldehyde reacts with ethyl cyanoacetate and thiourea in ethanol using potassium bicarbonate as a base. This yields intermediate pyrimidine derivatives.
- Hydrazinolysis: The intermediate undergoes hydrazinolysis with hydrazine hydrate under reflux conditions to form hydrazinyl pyrimidine derivatives.
- Final Condensation: The hydrazinyl derivatives are condensed with other functionalized compounds (e.g., isatin derivatives) in ethanol containing acetic acid to yield final pyrimidinecarboxamides.
Use of Catalysts
Certain catalysts are employed to enhance efficiency and yield:
- Uranyl Nitrate Hexahydrate (UO₂(NO₃)₂·6H₂O): This catalyst facilitates the synthesis of pyrimidine-5-carboxamides under conventional or microwave irradiation methods. The reaction involves condensation of aldehydes, urea/thiourea, and acetoacetanilide in acetonitrile.
- Microwave-Assisted Synthesis: This method reduces reaction time significantly (15–18 minutes at 160 W) while maintaining high yields. The reaction mixture is poured into ice-cold water, filtered, and recrystallized from hot methanol.
Multistep Synthesis Using Coupling Agents
Another approach involves coupling reactions:
- Preparation of Pyrimidine Carboxylic Acid: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate is synthesized via condensation of S-methylisothiourea hemisulfate and diethyl ethoxymethylenemalonate in ethanol with sodium hydroxide as a base.
- Conversion to Acid Form: Hydrolysis of the carboxylate leads to the acidic form of pyrimidine carboxylic acid.
- Amide Formation: The acid is tethered with aryl amines using coupling agents like DCC/DMAP to yield pyrimidinecarboxamide derivatives.
Specialized Methods for Fluorinated Derivatives
For fluorinated pyrimidines such as the target compound:
- Substitution Reactions: Starting with dichloropyrimidine intermediates, fluorination is achieved using phosphorus oxychloride (POCl₃), followed by nucleophilic substitution reactions with trimethylsilyl-containing alkyl groups in dimethylformamide (DMF).
- Base-Promoted Reactions: Potassium carbonate (K₂CO₃) is used as a base to promote substitution reactions that introduce fluorine atoms into the pyrimidine ring.
Data Table: Key Steps and Conditions
| Step | Reagents/Catalysts | Solvent | Temperature/Time | Yield (%) |
|---|---|---|---|---|
| Condensation Reaction | Benzaldehyde, ethyl cyanoacetate, thiourea; KHCO₃ | Ethanol | Reflux | Moderate |
| Hydrazinolysis | Hydrazine hydrate | Ethanol | Reflux | High |
| Microwave-Assisted Synthesis | UO₂(NO₃)₂·6H₂O | Acetonitrile | 160 W/15–18 min | High (>80%) |
| Hydrolysis | NaOH | Water | Room Temp/2 hours | Moderate |
| Amide Coupling | DCC/DMAP | DMF | Room Temp | Moderate-Good |
Notes on Optimization
- Catalyst Selection: Uranyl nitrate hexahydrate has proven effective for rapid synthesis under microwave conditions, offering significant time savings compared to conventional methods.
- Reaction Monitoring: Thin-layer chromatography (TLC) is essential for monitoring reaction progress at each step.
- Purification Techniques: Recrystallization from solvents like methanol or ethyl acetate ensures high purity of the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
